

2-(2-Cyanophenyl)benzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Cyanophenyl)benzoic acid

Cat. No.: B1267952

[Get Quote](#)

A Technical Guide to 2-(2-Cyanophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-cyanophenyl)benzoic acid**, a biphenyl carboxylic acid derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its relationship to broader chemical synthesis strategies.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a cyanophenyl group attached to the 2-position of a benzoic acid moiety is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: 2'-(cyano)-[1,1'-biphenyl]-2-carboxylic acid[1]

Synonyms:

- **2-(2-cyanophenyl)benzoic Acid[1]**
- **2"-CYANO-1,1"-BIPHENYL-2-CARBOXYLIC ACID[1]**

- [1,1'-Biphenyl]-2-carboxylic acid, 2'-cyano-[1]
- 2-carboxy-2'-cyanobiphenyl[2]

CAS Number: 57743-13-2[1][3][4]

Physicochemical Properties

A summary of the key quantitative data for **2-(2-cyanophenyl)benzoic acid** is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Source
Molecular Formula	C ₁₄ H ₉ NO ₂	[1][4]
Molecular Weight	223.23 g/mol	[1]
Melting Point	170-172 °C	[1]
Boiling Point (Predicted)	427.6 ± 28.0 °C	[1]
Density (Predicted)	1.30 ± 0.1 g/cm ³	[1]
pKa (Predicted)	3.68 ± 0.36	[1]
Appearance	Off-white to light yellow solid	[1]

Synthesis Methodology

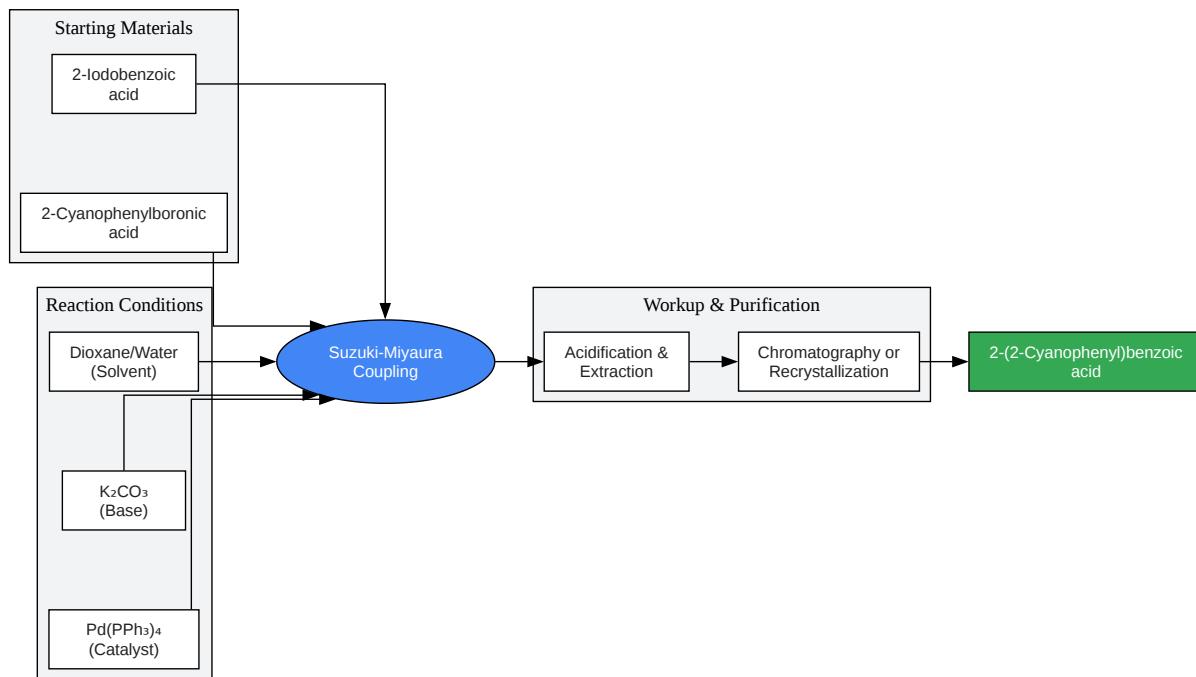
While various methods can be employed for the synthesis of biphenyl carboxylic acids, the Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient route. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of **2-(2-cyanophenyl)benzoic acid** from commercially available starting materials.

Reaction Scheme:**Materials:**

- 2-Cyanophenylboronic acid
- 2-Iodobenzoic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)


Procedure:

- To a reaction flask, add 2-cyanophenylboronic acid (1.2 equivalents), 2-iodobenzoic acid (1.0 equivalent), and potassium carbonate (3.0 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add 1,4-dioxane and water in a 4:1 ratio to the flask.
- To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with water and acidify to a pH of approximately 2 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-(2-cyanophenyl)benzoic acid**.

Synthetic Strategy Visualization

The following diagram illustrates the logical workflow of the Suzuki-Miyaura coupling approach for the synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(2-cyanophenyl)benzoic acid** via Suzuki-Miyaura coupling.

Potential Applications and Future Directions

While specific biological activities for **2-(2-cyanophenyl)benzoic acid** are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has

shown promise in various therapeutic areas. Notably, derivatives of benzoic acid have been investigated for their potential as anticancer and antifungal agents. The structural motifs present in **2-(2-cyanophenyl)benzoic acid**, namely the biphenyl scaffold and the nitrile group, are common in medicinal chemistry and may impart interesting biological properties.

Future research could focus on:

- Screening **2-(2-cyanophenyl)benzoic acid** and its analogs for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.
- Investigating its potential as a building block for the synthesis of more complex molecules with therapeutic potential.
- Exploring its coordination chemistry and potential applications in materials science.

This technical guide serves as a foundational resource for professionals engaged in the study and application of **2-(2-cyanophenyl)benzoic acid**. The provided information on its identity, properties, and a viable synthetic route is intended to facilitate further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [2-(2-Cyanophenyl)benzoic acid IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1267952#2-2-cyanophenyl-benzoic-acid-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com